MLCK Peptide, control

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

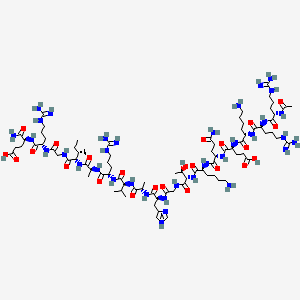

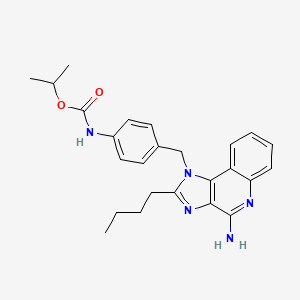

MLCK Peptide, control is a compound that acts as a myosin light-chain kinase. Myosin light-chain kinase is a serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin II. This phosphorylation is crucial for muscle contraction and various cellular processes. The this compound is often used in scientific research to study the regulation of myosin light-chain kinase activity and its effects on cellular functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MLCK Peptide, control involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid coupling facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions

MLCK Peptide, control primarily undergoes phosphorylation reactions. It can be phosphorylated by myosin light-chain kinase in the presence of calcium ions and calmodulin. This phosphorylation is essential for its biological activity .

Common Reagents and Conditions

The phosphorylation of this compound requires calcium ions, calmodulin, and adenosine triphosphate (ATP). The reaction typically occurs in a buffered solution at physiological pH and temperature .

Major Products Formed

The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can then interact with myosin light chains to regulate muscle contraction and other cellular processes .

Wissenschaftliche Forschungsanwendungen

MLCK Peptide, control is widely used in scientific research to study the regulation of myosin light-chain kinase activity and its effects on cellular functions. It has applications in various fields, including:

Chemistry: Used to investigate the biochemical pathways involving myosin light-chain kinase and its role in cellular processes

Biology: Helps in understanding the regulation of muscle contraction and cell motility

Medicine: Used in research related to cardiovascular diseases, cancer, and gastrointestinal disorders, where myosin light-chain kinase plays a crucial role

Industry: Applied in the development of therapeutic agents targeting myosin light-chain kinase for treating various diseases

Wirkmechanismus

MLCK Peptide, control exerts its effects by interacting with myosin light-chain kinase. The peptide is phosphorylated by myosin light-chain kinase in the presence of calcium ions and calmodulin. This phosphorylation activates the myosin light chains, leading to muscle contraction and other cellular processes. The molecular targets involved include the regulatory light chain of myosin II and the actin filaments .

Vergleich Mit ähnlichen Verbindungen

MLCK Peptide, control is unique in its specific interaction with myosin light-chain kinase. Similar compounds include:

ML-9: Another inhibitor that targets myosin light-chain kinase and affects its activity.

Calmodulin-binding peptides: Peptides that interact with calmodulin and modulate its activity, indirectly affecting myosin light-chain kinase.

Compared to these compounds, this compound is specifically designed to study the phosphorylation and regulation of myosin light-chain kinase without inhibiting its activity .

Eigenschaften

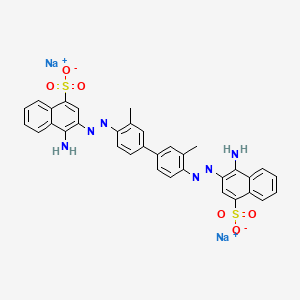

Molekularformel |

C84H149N35O24 |

|---|---|

Molekulargewicht |

2033.3 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C84H149N35O24/c1-9-42(4)64(78(141)102-38-59(123)108-50(21-15-33-99-82(91)92)71(134)110-48(66(88)129)25-28-61(125)126)118-68(131)44(6)105-69(132)53(22-16-34-100-83(93)94)116-80(143)63(41(2)3)117-67(130)43(5)106-77(140)57(36-47-37-97-40-104-47)109-60(124)39-103-79(142)65(45(7)120)119-76(139)52(19-11-13-31-86)112-74(137)55(24-27-58(87)122)114-75(138)56(26-29-62(127)128)115-72(135)51(18-10-12-30-85)111-73(136)54(23-17-35-101-84(95)96)113-70(133)49(107-46(8)121)20-14-32-98-81(89)90/h37,40-45,48-57,63-65,120H,9-36,38-39,85-86H2,1-8H3,(H2,87,122)(H2,88,129)(H,97,104)(H,102,141)(H,103,142)(H,105,132)(H,106,140)(H,107,121)(H,108,123)(H,109,124)(H,110,134)(H,111,136)(H,112,137)(H,113,133)(H,114,138)(H,115,135)(H,116,143)(H,117,130)(H,118,131)(H,119,139)(H,125,126)(H,127,128)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-/m0/s1 |

InChI-Schlüssel |

OULDMKPBHFDEKM-NJJZJXSWSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

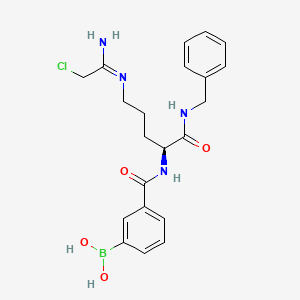

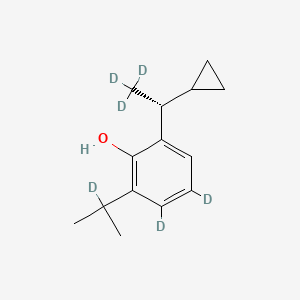

![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)

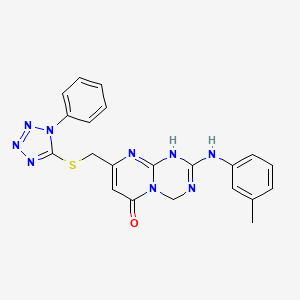

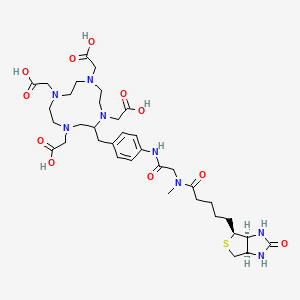

![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)

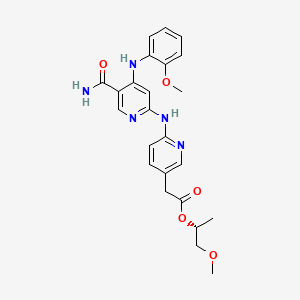

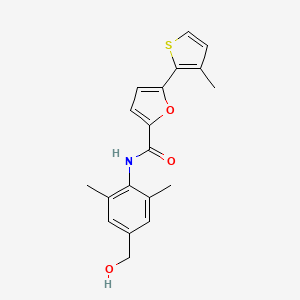

![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)

![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)